molecular formula C16H14ClF2NO3S B2907442 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide CAS No. 922920-11-4

4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide

Cat. No.: B2907442
CAS No.: 922920-11-4
M. Wt: 373.8
InChI Key: YWSLZGDSXYSDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide (CAS 922920-11-4) is a high-purity chemical compound offered for research and development purposes. This butanamide derivative features a 4-chlorobenzenesulfonyl group and a 2,4-difluoroaniline moiety, making it a potentially versatile intermediate in medicinal chemistry and drug discovery programs. The structural motifs present in this molecule are found in various pharmacologically active compounds. The 4-chlorobenzenesulfonyl group is a known functional group in sulfonamide-based drugs, which can be associated with diverse biological activities . Furthermore, the inclusion of fluorine atoms is a common strategy in modern drug design to modulate properties such as metabolic stability, lipophilicity, and bioavailability. This product is intended for use by qualified researchers in laboratory settings only. It is supplied with guaranteed quality and consistency for applications such as organic synthesis, library development, and as a building block for the exploration of new chemical entities. 4-(4-Chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO3S/c17-11-3-6-13(7-4-11)24(22,23)9-1-2-16(21)20-15-8-5-12(18)10-14(15)19/h3-8,10H,1-2,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSLZGDSXYSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to further reactions, such as acylation with butanoyl chloride, to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Substituents Molecular Formula Bioactivity/Application Reference
4-(4-Chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide 4-Cl-benzenesulfonyl, 2,4-difluorophenyl C₁₆H₁₃ClF₂N₂O₃S Not explicitly stated; likely enzyme inhibition (based on sulfonamide class)
4-((4-Chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide 4-Cl-benzenesulfonyl, oxadiazole-furan C₁₆H₁₄ClN₃O₅S Unknown (oxadiazole suggests antimicrobial potential)
N-(2,4-Dimethoxyphenyl)-4-phenylbutanamide 2,4-dimethoxyphenyl, phenyl C₁₈H₂₁NO₃ Unknown; methoxy groups may enhance solubility
Sulfentrazone 2,4-dichloro-5-sulfonamidophenyl, trifluoromethyl-triazolone C₁₁H₁₀ClF₂N₄O₃S Herbicide (protoporphyrinogen oxidase inhibitor)
Triazole-thiones (e.g., compounds [7–9] in ) 4-X-phenylsulfonyl, 2,4-difluorophenyl, triazole-thione Varies (e.g., C₂₁H₁₄ClF₂N₃O₂S) Antifungal/antimicrobial activity inferred from triazole core

Physicochemical Properties

Property Target Compound 4-((4-Chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-oxadiazol-2-yl)butanamide Sulfentrazone
Molecular Weight ~378.8 g/mol 395.8 g/mol 328.2 g/mol
Water Solubility Likely low (hydrophobic aryl) Moderate (oxadiazole may enhance polarity) Low (herbicide)
LogP Estimated ~3.5 (sulfonamide) ~3.8 2.1

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with 4-chlorobenzenesulfonyl chloride and 2,4-difluoroaniline as precursors. Use a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen to form the amide bond .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purification uses preparative HPLC with a C18 column and acetonitrile/water mobile phase .
  • Yield Optimization : Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize side products .
    • Data Table :
Reaction StepSolventTemp (°C)Yield (%)Purity (HPLC)
CouplingDCM0–2565–7585–90
PurificationEtOAcRT55–60≥98

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of the sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and difluorophenyl moiety (δ 6.5–7.5 ppm). 19F NMR detects fluorine environments .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 415.04) and fragments (e.g., loss of SO2 or C4H8O) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Protocol :

  • Target Selection : Use Protein Data Bank (PDB) structures (e.g., COX-2 for anti-inflammatory studies or kinases for anticancer activity).
  • Software : AutoDock Vina for docking simulations. Set grid boxes to cover active sites (e.g., 25 ų) .
  • Validation : Compare docking scores (ΔG) with known inhibitors. Perform MD simulations (AMBER/CHARMM) to assess binding stability .
    • Case Study : Docking to COX-2 revealed hydrogen bonding between the sulfonyl group and Arg120, with hydrophobic interactions from the difluorophenyl ring .

Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Troubleshooting Framework :

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .
  • Dose-Response : Test 10-dose curves (1 nM–100 µM) with triplicate measurements. Use nonlinear regression (GraphPad Prism) for IC50 calculation.
  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis (Annexin V/PI staining) to rule out false positives .

Q. What strategies enable structure-activity relationship (SAR) analysis for derivatives of this compound?

  • SAR Workflow :

  • Analog Synthesis : Modify substituents (e.g., replace Cl with Br or vary the butanamide chain length) .
  • Biological Testing : Screen analogs against a panel of targets (e.g., antimicrobial: MIC vs. E. coli; anticancer: NCI-60 cell line panel).
  • QSAR Modeling : Use CODESSA or MOE to correlate logP, polar surface area, and bioactivity .
    • Data Table :
DerivativeR GroupAntimicrobial MIC (µg/mL)COX-2 IC50 (nM)
Parent4-Cl, 2,4-F12.5150
Analog 14-Br, 2,4-F8.290
Analog 24-Cl, 3,5-F25.0320

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Strategies :

  • Co-Solvents : Use cyclodextrin (10–20% w/v) or DMSO (≤5% v/v) in PBS .
  • Prodrug Design : Introduce phosphate or PEG groups to the butanamide chain for enhanced hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm; PDI <0.2) via emulsion-solvent evaporation .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling (Eurofins DiscoverX) .
  • In Vivo Efficacy : Test optimized formulations in xenograft models (e.g., BALB/c mice with HT-29 tumors) .
  • Toxicology : Conduct Ames tests and hERG channel screening to assess genotoxicity and cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.